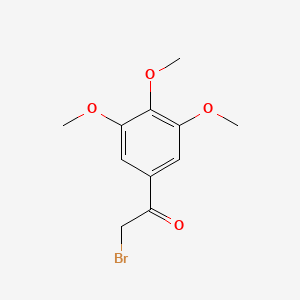

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYTXNZZTOVXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395031 | |

| Record name | 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51490-01-8 | |

| Record name | 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Advanced Chemical Transformations of 2 Bromo 1 3,4,5 Trimethoxyphenyl Ethanone

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. As an α-haloketone, its reactivity is dominated by the interplay between the carbonyl group and the adjacent halogen atom.

The bromine atom in this compound is positioned on the carbon atom immediately adjacent (the α-position) to the carbonyl group. This specific arrangement makes the bromide ion an excellent leaving group. The electron-withdrawing nature of the adjacent carbonyl group stabilizes the transition state of the substitution reaction, facilitating the departure of the bromide ion. This high reactivity is characteristic of α-halocarbonyl compounds and is a cornerstone of their synthetic utility. researchgate.netresearchgate.net

Cyclization Reactions in Heterocyclic Synthesis

The pronounced electrophilicity of the α-carbon and the excellent leaving group ability of the bromine atom make this compound an ideal substrate for constructing heterocyclic rings through cyclization reactions.

A prominent application of this compound is in the synthesis of thiazole (B1198619) derivatives, which are core structures in many pharmacologically active molecules. researchgate.netresearchgate.net The Hantzsch thiazole synthesis is a classic and widely used method that employs α-haloketones for this purpose. researchgate.netresearchgate.netresearchgate.net In this reaction, the α-bromoketone is condensed with a thioamide-containing compound. researchgate.net

A key example of the Hantzsch synthesis is the reaction of this compound with thiourea (B124793). mdpi.comijcce.ac.ir The reaction proceeds via a nucleophilic attack from the sulfur atom of thiourea on the electrophilic α-carbon of the ketone. researchgate.net This initial substitution displaces the bromide ion, forming an intermediate that subsequently undergoes an intramolecular cyclization and dehydration to yield the stable, aromatic 2-aminothiazole (B372263) ring system. researchgate.netmdpi.com This reaction is efficient, often conducted by refluxing the reactants in ethanol (B145695), and produces the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) intermediate in high yield. mdpi.comresearchgate.net

Table 1: Hantzsch Synthesis of a 2-Aminothiazole Analogue

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

The 2-aminothiazole derivative formed in the previous step serves as a versatile building block for more complex heterocyclic structures. Researchers have successfully synthesized novel thiazole-pyrimidine hybrids with potential antiproliferative activities. mdpi.comnih.gov The synthesis involves a subsequent nucleophilic substitution reaction where the 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine intermediate is treated with a di-substituted pyrimidine (B1678525), such as 4,6-dichloro-2-methylpyrimidine. mdpi.comresearchgate.net In this step, the exocyclic amino group of the thiazole acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring to forge a new carbon-nitrogen bond and link the two heterocyclic systems. mdpi.com This key step yielded the N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine intermediate, which can be further functionalized. mdpi.comresearchgate.net

Table 2: Synthesis of a Thiazole-Pyrimidine Hybrid Intermediate

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Synthesis of Pyrazole (B372694) Analogues with Hydrazines

The reaction of α-halo ketones, such as this compound, with hydrazines is a well-established method for the synthesis of pyrazole derivatives. organic-chemistry.orgnih.gov This transformation is a key example of heterocycle synthesis, where the bifunctional nature of the α-bromo ketone is exploited to construct the five-membered pyrazole ring. The general reaction involves the initial reaction of the hydrazine (B178648) with the carbonyl group of the α-halo ketone to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic substitution, where the terminal nitrogen of the hydrazine displaces the bromide ion, leading to the formation of a dihydropyrazole intermediate. Subsequent oxidation or elimination of water then yields the aromatic pyrazole ring. mdpi.comhilarispublisher.com

The reaction can be carried out with various hydrazine derivatives, including hydrazine hydrate (B1144303) and substituted hydrazines, which allows for the introduction of different substituents on the pyrazole nitrogen. nih.govnih.gov The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid. nih.gov The use of substituted hydrazines can lead to the formation of regioisomers, depending on which nitrogen atom of the hydrazine participates in the initial condensation and subsequent cyclization. nih.gov

While a specific literature example detailing the reaction of this compound with hydrazine was not prominently found, the general reactivity of α-bromo ketones in this reaction is extensively documented. organic-chemistry.orgnih.govmdpi.comhilarispublisher.comnih.govnih.gov For instance, a visible light-catalyzed tandem reaction of hydrazones and α-bromo ketones has been shown to produce 1,3,5-trisubstituted pyrazoles in good to excellent yields. organic-chemistry.org This method involves a radical addition followed by intramolecular cyclization, highlighting a modern approach to this classic transformation. organic-chemistry.org

Table 1: General Reaction of α-Bromo Ketones with Hydrazine

| Reactant 1 | Reactant 2 | Key Intermediate(s) | Product |

| α-Bromo Ketone | Hydrazine | Hydrazone, Dihydropyrazole | Pyrazole |

Formation of Furan-Fused Compounds with β-Ketoesters

The formation of furan (B31954) derivatives from the reaction of α-halo ketones with β-ketoesters is known as the Feist-Benary furan synthesis. wikipedia.orgquimicaorganica.org This reaction is a classic and versatile method for constructing substituted furans. The reaction is typically catalyzed by a base, such as an amine (e.g., pyridine (B92270) or ammonia), which facilitates the initial condensation step. wikipedia.org

The mechanism of the Feist-Benary synthesis involves the deprotonation of the acidic α-carbon of the β-ketoester by the base to form an enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom in the α-halo ketone, such as this compound, in an SN2 fashion. The resulting intermediate then undergoes a cyclization via an intramolecular aldol-type condensation, where the enolate of the ketone attacks the ester carbonyl group. Finally, a dehydration step yields the furan ring. quimicaorganica.org

The specific reaction of this compound with a β-ketoester like ethyl acetoacetate (B1235776) would be expected to follow this general pathway to yield a highly substituted furan derivative. The trimethoxyphenyl group would be located at one of the positions on the furan ring, with the substituents from the β-ketoester occupying the other positions. The versatility of the Feist-Benary synthesis allows for the preparation of a wide variety of furan derivatives by simply changing the α-halo ketone and the β-ketoester starting materials. wikipedia.orgquimicaorganica.org

Table 2: Feist-Benary Furan Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product |

| α-Halo Ketone | β-Ketoester | Base (e.g., Pyridine) | Enolate formation, SN2 attack, Cyclization, Dehydration | Substituted Furan |

Condensation with Salicylaldehydes and 2-Hydroxyacetophenones for Benzo[b]furan Derivatives

The condensation of this compound with salicylaldehydes and 2-hydroxyacetophenones provides a direct route to the synthesis of benzo[b]furan derivatives. This reaction is a type of cyclization where the phenoxide, generated from the hydroxyl group of the salicylaldehyde (B1680747) or 2-hydroxyacetophenone (B1195853) under basic conditions, acts as a nucleophile. The phenoxide attacks the α-carbon of the bromo ketone, displacing the bromide ion in an SN2 reaction. This is followed by an intramolecular aldol-type condensation to form the furan ring fused to the benzene (B151609) ring.

A specific example of this transformation is the one-step cyclization reaction of nitrosalicylaldehydes or 2-hydroxyacetophenone with 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone. cdnsciencepub.com This reaction is carried out in the presence of anhydrous potassium carbonate in acetone (B3395972) at reflux, yielding the corresponding nitro derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furanone in good yields. cdnsciencepub.com The resulting benzofuran (B130515) derivatives are valuable intermediates for the synthesis of more complex molecules with potential biological activities. cdnsciencepub.com

Table 3: Synthesis of Benzo[b]furan Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Salicylaldehyde or 2-Hydroxyacetophenone | K₂CO₃ | Acetone | 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furanone derivative |

Carbonyl Group Reactivity in Redox Transformations

The carbonyl group in this compound is susceptible to reduction, a common transformation for ketones. wikipedia.orglibretexts.orgyoutube.comyoutube.com The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon workup with a proton source, yields the corresponding alcohol. libretexts.org

In the case of α-halo ketones, the choice of reducing agent and reaction conditions is crucial to achieve selective reduction of the carbonyl group without affecting the carbon-halogen bond. For instance, NaBH₄ is generally a milder reducing agent than LiAlH₄ and is often used for the selective reduction of ketones in the presence of other functional groups. libretexts.org The reduction of α-bromoacetophenone derivatives with certain reducing systems, such as those based on 2-aryl-1,3-dimethylbenzimidazoline (BIH-Ar), has been studied, leading to debrominated ketones. researchgate.net However, standard hydride reagents under controlled conditions are expected to primarily reduce the carbonyl group.

The reduction of an α,β-unsaturated carbonyl can lead to different products, including the allyl alcohol from simple carbonyl reduction, or a saturated ketone from conjugate reduction. wikipedia.org While this compound is not an α,β-unsaturated ketone, the principles of controlling selectivity in reduction reactions are relevant to its chemistry.

Table 4: Common Reducing Agents for Ketones

| Reducing Agent | Reactivity | Typical Solvents |

| Sodium Borohydride (NaBH₄) | Milder, more selective | Alcohols (e.g., Methanol, Ethanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger, less selective | Ethers (e.g., Diethyl ether, THF) |

Influence of Aromatic Methoxy (B1213986) Substitution on Reaction Outcomes

The three methoxy groups on the aromatic ring of this compound have a significant influence on its reactivity. Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. In the case of the 3,4,5-trimethoxy substitution pattern, the cumulative electron-donating effect of the methoxy groups increases the electron density on the aromatic ring and can influence the reactivity of the carbonyl group and the benzylic position.

Studies on methoxy-substituted acetophenones have shown that the presence of methoxy groups can affect reaction rates. For example, in the cyclotrimerization of acetophenones, derivatives with electron-donating methoxy substituents reacted eight times slower than acetophenone (B1666503) itself. researchgate.net This is in contrast to acetophenones with electron-withdrawing halogen substituents, which reacted three times slower. researchgate.net This suggests that the electronic effects of the substituents play a crucial role in the reaction mechanism.

In the context of nucleophilic substitution at the α-carbon, the electronic nature of the substituents on the phenyl ring can also be important. A study on the reaction of para-substituted phenacyl bromides with cinnamate (B1238496) ions showed that electron-withdrawing substituents on the phenacyl bromide increase the rate of the SN2 reaction. rsc.org Conversely, electron-releasing substituents would be expected to decrease the rate. Therefore, the electron-donating methoxy groups in this compound would likely decrease the rate of SN2 reactions compared to unsubstituted phenacyl bromide. The steric hindrance from the ortho-methoxy groups could also play a role in diminishing reactivity. nih.gov

A study on the photochemistry of methoxy-substituted α-bromoacetophenones revealed that these compounds can cleave to form phenacyl radicals and bromine atoms. cdnsciencepub.com The reactivity of these radicals is also influenced by the methoxy substituents. cdnsciencepub.com

Table 5: Electronic Effects of Methoxy Groups

| Position | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| Para (4) | Electron-withdrawing | Electron-donating | Electron-donating |

| Meta (3, 5) | Electron-withdrawing | Electron-donating (weaker) | Electron-donating |

Comparative Kinetic and Mechanistic Studies

SN₂ Substitution Reaction Kinetics

The reaction of this compound with nucleophiles at the α-carbon is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile]. wikipedia.orgyoutube.comyoutube.com

Several factors influence the kinetics of the SN2 reaction for α-bromoacetophenones. The nature of the substituent on the aromatic ring plays a significant role. Studies on substituted phenacyl bromides have shown that electron-withdrawing groups on the phenyl ring increase the rate of the SN2 reaction, while electron-donating groups decrease the rate. rsc.org This is because electron-withdrawing groups increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. The Hammett equation is often used to correlate the reaction rates with the electronic properties of the substituents. researchgate.net

Steric hindrance is another critical factor. libretexts.org Ortho-substituents on the phenacyl bromide can significantly decrease the reaction rate due to steric repulsion with the incoming nucleophile. nih.gov This effect is attributed to both a rotational barrier and electrostatic repulsion. nih.gov In the case of this compound, the two methoxy groups at the ortho positions (3 and 5) would be expected to sterically hinder the backside attack of the nucleophile, leading to a slower reaction rate compared to a para-substituted analogue.

The nature of the nucleophile and the solvent also have a profound impact on the reaction kinetics. libretexts.org Stronger nucleophiles lead to faster reaction rates. libretexts.org Polar aprotic solvents, such as acetone or DMF, are generally preferred for SN2 reactions as they solvate the cation but leave the anion (the nucleophile) relatively "naked" and more reactive. wikipedia.orglibretexts.org

Table 6: Factors Affecting SN2 Reaction Rate of Substituted Phenacyl Bromides

| Factor | Effect on Rate | Rationale |

| Electron-withdrawing substituents | Increase | Increased electrophilicity of the α-carbon |

| Electron-donating substituents | Decrease | Decreased electrophilicity of the α-carbon |

| Steric hindrance (e.g., ortho-substituents) | Decrease | Hinders backside attack of the nucleophile |

| Strong nucleophile | Increase | More effective at attacking the electrophilic carbon |

| Polar aprotic solvent | Increase | Less solvation of the nucleophile, increasing its reactivity |

Ketone Reduction Kinetics

The reduction of the ketone functional group in this compound to its corresponding secondary alcohol, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanol, is a synthetically important transformation. While specific kinetic studies detailing the rate constants and activation energies for this exact compound are not extensively available in peer-reviewed literature, the kinetics can be understood by examining studies on analogous substituted acetophenones. The reaction rate is significantly influenced by the choice of reducing agent, solvent, and the electronic and steric nature of the substituents on the aromatic ring.

Common reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction mechanism with these agents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The three methoxy groups on the phenyl ring are electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon and thus slow the reaction rate compared to unsubstituted acetophenone. Conversely, the alpha-bromo substituent is electron-withdrawing and can enhance the reactivity of the carbonyl group.

Kinetic studies on the reduction of various substituted acetophenones by sodium borohydride have shown that the reaction generally follows second-order kinetics, being first order in both the ketone and the reducing agent. The rate of reduction is sensitive to the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of reduction, while electron-donating groups decrease it.

To illustrate the expected kinetic parameters, a hypothetical data table is presented below, based on typical values observed for the reduction of similar aromatic ketones. These values should be considered as estimations for this compound in the absence of direct experimental data.

Interactive Data Table: Estimated Kinetic Parameters for the Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Estimated Rate Constant (k, M⁻¹s⁻¹) | Estimated Activation Energy (Ea, kJ/mol) |

| Sodium Borohydride | Isopropanol | 25 | 0.05 | 55 |

| Sodium Borohydride | Ethanol | 25 | 0.08 | 52 |

| Lithium Aluminum Hydride | Diethyl Ether | 0 | > 1 (fast) | Not readily measured |

Note: The data in this table is illustrative and based on kinetic studies of analogous compounds. Actual experimental values for this compound may vary.

Aromatic Oxidation Reaction Kinetics

The aromatic ring of this compound is susceptible to oxidation, primarily due to the presence of the three activating methoxy groups. These electron-donating groups increase the electron density of the benzene ring, making it more prone to attack by electrophilic oxidizing agents. While specific kinetic data for the aromatic oxidation of this particular compound is scarce, insights can be drawn from studies on the oxidation of 1,3,5-trimethoxybenzene (B48636), which serves as a close structural analog for the substituted phenyl group.

The oxidation of methoxy-substituted benzene rings can proceed via different mechanisms depending on the oxidant used. For instance, with strong oxidizing agents like potassium permanganate (B83412) or ceric ammonium (B1175870) nitrate, the reaction can lead to the formation of quinones or ring-opening products. The kinetics of such reactions are often complex.

A more controlled oxidation can be achieved using milder reagents or electrochemical methods. Kinetic studies on the oxidation of 1,3,5-trimethoxybenzene have been performed. For example, the reaction of 1,3,5-trimethoxybenzene with hydroxyl radicals in the gas phase has been studied, revealing a high rate constant, which underscores the activating effect of the methoxy groups.

The rate of aromatic oxidation is highly dependent on the nature of the oxidizing agent, the solvent system, and the temperature. The presence of the bromoacetyl group in this compound, being electron-withdrawing, is expected to slightly decrease the rate of aromatic oxidation compared to 1,3,5-trimethoxybenzene.

Below is an interactive data table presenting kinetic data from a study on a closely related compound, which can provide an estimate of the reactivity of the aromatic ring in this compound.

Interactive Data Table: Kinetic Data for the Oxidation of an Analogous Trimethoxybenzene Compound

| Oxidant | Substrate (Analog) | Rate Constant (k) | Conditions | Reference |

| Hydroxyl Radical | 1,3,5-Trimethoxybenzene | 1.56 x 10¹⁰ M⁻¹s⁻¹ | Gas Phase, 298 K | researchgate.net |

Note: This data is for 1,3,5-trimethoxybenzene and serves as an approximation for the reactivity of the trimethoxyphenyl moiety in the title compound. The actual kinetics will be influenced by the bromoacetyl substituent.

Applications in Medicinal Chemistry Research

Development of Antiproliferative and Anticancer Agents

Researchers have extensively used 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone to synthesize various heterocyclic compounds, including benzo[b]furans, benzo[b]thiophenes, and thiazoles, which exhibit strong antiproliferative activity against a range of human cancer cell lines. nih.govnih.govnih.gov The TMP group provided by this starting material is a well-established pharmacophore that mimics the A-ring of colchicine (B1669291), enabling high-affinity binding to tubulin. nih.govnih.govugm.ac.id The antiproliferative efficacy of several derivatives synthesized using this compound is demonstrated by their low IC₅₀ values, as highlighted in the table below.

| Derivative Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | HL-60 (Leukemia) | 0.016 | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | U937 (Lymphoma) | 0.024 | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Cancer) | 0.03 | nih.gov |

| 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)thiazole (3h) | NCI-H460 (Lung) | 0.00003 | nih.gov |

| 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)thiazole (3h) | DU-145 (Prostate) | 0.0009 | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g) | HeLa (Cervix) | 0.016 | nih.gov |

A primary mechanism through which derivatives of this compound exert their anticancer effects is by inhibiting the polymerization of tubulin. nih.govnih.govnih.gov Tubulin is a critical protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.

The TMP moiety, consistently incorporated from this compound, is fundamental for the interaction of these synthetic derivatives with the colchicine binding site on the β-subunit of tubulin. nih.govnih.govnih.gov This binding site is located in a hydrophobic pocket, and the interaction with the TMP group is a key determinant of the inhibitory activity. nih.gov Studies on various compound series, such as 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furans and 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, confirm that their mode of action involves binding to this specific site. nih.govnih.gov Molecular docking and X-ray crystallography studies have further elucidated these interactions, showing how the TMP ring fits into a sub-cavity in a manner similar to colchicine's natural ligand. ugm.ac.idresearchgate.net The importance of the TMP group is underscored by structure-activity relationship (SAR) studies, which consistently show that this group is a requisite for potent antitubulin activity. nih.govnih.gov

By binding to tubulin and inhibiting its polymerization, these compounds effectively disrupt the dynamic equilibrium of microtubule assembly and disassembly. nih.govnih.gov This interference leads to a significant reduction or complete loss of the cellular microtubule network. For instance, immunofluorescence studies have shown that treatment of cancer cells with a potent thiazole (B1198619) derivative, synthesized from the parent bromoethanone compound, resulted in microtubule disassembly and an almost total loss of the microtubule structure at nanomolar concentrations. nih.gov This disruption of microtubule integrity is a direct consequence of tubulin polymerization inhibition and is a key step leading to cell cycle arrest and apoptosis. nih.govmdpi.com

The disruption of microtubule dynamics triggers cellular stress signals that lead to programmed cell death (apoptosis) and arrest of the cell division cycle. nih.govnih.gov This is a highly sought-after characteristic for anticancer agents.

A hallmark of agents that interfere with microtubule function is their ability to arrest cells in the G2/M phase of the cell cycle. nih.govnih.gov During this phase, the cell prepares for and undergoes mitosis, a process heavily dependent on a functional mitotic spindle made of microtubules. Derivatives of this compound consistently induce G2/M arrest in various cancer cell lines. nih.govnih.govnih.gov Flow cytometry analysis is commonly used to quantify this effect, demonstrating a significant accumulation of cells in the G2/M phase following treatment. For example, stilbenoid derivatives bearing the 3,4,5-trimethoxy motif have been shown to cause a time-dependent arrest at the G2/M phase in human lung cancer cells. nih.gov Similarly, benzo[b]furan and benzo[b]thiophene derivatives also cause potent G2/M arrest, preventing cancer cells from completing cell division. nih.govnih.gov

| Derivative Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | HL-60 (Leukemia) | G2/M Phase Arrest | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Cancer) | G2/M Phase Arrest | nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives | Various | G2/M Phase Arrest | nih.gov |

| 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles | Various | G2/M Phase Arrest | nih.gov |

The apoptotic process initiated by these microtubule-targeting agents is executed through the activation of a family of proteases known as caspases. nih.gov Research has shown that a potent benzo[b]furan derivative induces apoptosis by activating initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3). nih.gov The activation of caspase-3 is a critical step, as it is responsible for cleaving numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. nih.govnih.gov

One of the key substrates for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov The cleavage of PARP-1 by caspase-3 is considered a definitive indicator of apoptosis. nih.gov Studies on derivatives synthesized from this compound confirm that their induction of apoptosis is associated with the proteolytic cleavage of PARP. nih.govresearchgate.net Western blot analysis typically shows the disappearance of the full-length PARP protein and the corresponding appearance of its characteristic cleaved fragment, providing clear evidence that the compounds trigger a caspase-dependent apoptotic pathway. nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

Modulation of Anti-Apoptotic (Bcl-2) and Pro-Apoptotic (Bax) Proteins

The regulation of apoptosis, or programmed cell death, is a critical process in cancer research. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are key regulators of this pathway. nih.gov The balance between these proteins often determines a cell's fate. Derivatives of this compound have been instrumental in creating compounds that modulate this delicate balance.

Research into novel trimethoxyphenyl-based analogues has shown that certain derivatives can induce apoptosis in cancer cells by directly influencing the levels of these regulatory proteins. nih.gov For instance, a study on the apoptotic potential of a synthesized compound in hepatocellular carcinoma (HepG2) cells demonstrated a significant decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov Concurrently, the same compound was found to increase the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio is a hallmark of the intrinsic apoptotic pathway, leading to the permeabilization of the mitochondrial outer membrane and subsequent cell death. nih.gov

Down-regulation of Extracellular Signal Regulated Kinase 2 (ERK2)

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial for cell proliferation, differentiation, and survival. Extracellular signal-regulated kinase 2 (ERK2) is a key component of one of these pathways, and its dysregulation is often implicated in cancer. One of the proposed mechanisms of action for derivatives of this compound involves the modulation of this pathway. Research suggests that the biological effects of these compounds may be exerted through an oxidative mechanism that not only triggers caspase activation but also leads to the down-regulation of specific proteins, including ERK2. By inhibiting or down-regulating ERK2, these compounds can disrupt the signaling cascade that promotes cancer cell proliferation and survival.

Efficacy Against Diverse Human Cancer Cell Lines

The 3,4,5-trimethoxyphenyl moiety is a characteristic structural feature in numerous potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. nih.gov Consequently, this compound serves as an excellent starting material for the synthesis of novel anticancer agents. Derivatives have shown significant antiproliferative effects against a wide range of human cancer cell lines.

For example, thiazole pyrimidine (B1678525) derivatives have demonstrated considerable efficacy, while specific 4-aminothiazole derivatives have exhibited IC₅₀ values below 1 µM in leukemia cell lines. Further studies on other trimethoxyphenyl-based analogues have confirmed cytotoxic activity against hepatocellular carcinoma (HepG2) cells. nih.gov A particularly potent derivative, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol, has shown sub-micromolar activity against breast cancer (MCF-7, MDA-MB-231) and leukemia (HL-60) cell lines, as well as potent activity across the NCI 60 cancer cell line panel, which includes prostate, melanoma, colon, and non-small cell lung cancers. mdpi.com

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 4-Aminothiazoles | Leukemia | <1 µM | |

| Trimethoxyphenyl Analogues | HepG2 (Hepatocellular Carcinoma) | 1.38 - 3.21 µM | nih.gov |

| (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles | MCF-7 (Breast Cancer) | 0.39 µM | mdpi.com |

| MDA-MB-231 (Breast Cancer) | 0.77 µM | mdpi.com | |

| HL-60 (Leukemia) | 0.37 µM | mdpi.com |

Evaluation in Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. Research into novel agents often includes an assessment of their potential susceptibility to MDR mechanisms. Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which incorporate the trimethoxyphenyl group, have explored this aspect. Co-treatment of cancer cells with these compounds and verapamil, a known MDR inhibitor, indicated that the sulphonamide derivatives are likely not substrates for common MDR efflux pumps. nih.gov This finding suggests that such compounds may retain their efficacy in certain drug-resistant tumors or be less prone to inducing resistance, making them promising candidates for further development. nih.gov

Investigation of Antifungal Activities of Derivatives

In addition to anticancer research, derivatives of this compound have been explored for their potential as antifungal agents. Heterocyclic compounds, in particular, have shown promise in this area.

Initial studies indicated that thioethanone derivatives synthesized from the parent compound displayed moderate antifungal activity. More extensive research has focused on 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives bearing the 5-(3,4,5-trimethoxyphenyl) moiety. These compounds have been shown to be fungicidally active. researchgate.net Specifically, certain sulfonyl derivatives of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole were found to inhibit the mycelial growth of various fungi at low concentrations. researchgate.net

| Derivative Class | Fungi Tested | Activity (EC₅₀) | Source |

|---|---|---|---|

| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazoles | 10 kinds of fungi | 2.9 - 93.3 µg/mL | researchgate.net |

| Thioethanone derivatives | Not specified | Moderate activity |

Precursor in the Synthesis of Other Biologically Active Compounds

The primary utility of this compound in medicinal chemistry is its role as a versatile precursor or synthon for a wide array of more complex, biologically active molecules. Its structure, featuring a reactive α-bromo ketone and the functionally significant trimethoxyphenyl group, allows for its use in various cyclization and substitution reactions.

It serves as a key starting material for:

Anticancer Agents : It is used in the synthesis of thiazole pyrimidines and 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, which act as potent antitubulin agents that inhibit cell division. nih.gov

Antifungal Compounds : It is a precursor for thioethanone, 1,3,4-thiadiazole, and 1,3,4-oxadiazole derivatives that have demonstrated notable antifungal properties. researchgate.net

The compound's role as a foundational building block enables the systematic development of new chemical entities where the 3,4,5-trimethoxyphenyl group imparts a high degree of biological activity, particularly in the context of tubulin inhibition. nih.gov

Structure Activity Relationship Sar Studies

Impact of Aryl Moiety Modifications on Biological Potency

Modifications to the aryl moiety, distinct from the trimethoxyphenyl ring, play a crucial role in determining the biological efficacy of these compounds. Research on various molecular backbones demonstrates that the nature and position of substituents on this second aromatic ring can dramatically alter antiproliferative activity.

For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the substituent on the 3-aryl ring significantly influenced cytotoxic potency. A 4-fluorophenyl substituent was found to be particularly effective, suggesting that electron-withdrawing groups in the para position of this ring can enhance activity. tandfonline.com Similarly, studies on benzo[b]furan derivatives have shown that the substitution pattern on an attached phenyl ring affects activity. Compounds with a 4-fluorophenyl group exhibited potent activity, whereas those with a 2-fluorophenyl or 3-fluorophenyl group were less active. mdpi.com

In the context of styryl benzyl (B1604629) sulfones, the nature and position of substituents on both aromatic rings were found to be critical for cytotoxicity. The introduction of methoxy (B1213986) groups on the styryl aromatic ring was shown to enhance biological activity. nih.gov Conversely, for some benzo[b]furan derivatives, the presence of halogen-substituted rings, especially without a methoxy group on the heterocyclic core, was found to be detrimental to cytotoxic activity. nih.gov

The following table summarizes the impact of different aryl substituents on the antiproliferative activity of various compound series.

| Compound Series | Favorable Substituent (Aryl Moiety) | Unfavorable Substituent (Aryl Moiety) | Effect |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | 4-Fluorophenyl | Unsubstituted Phenyl | Enhanced antiproliferative activity tandfonline.com |

| Benzo[b]furan Derivatives | 4-Fluorophenyl | 2-Fluorophenyl, 3-Fluorophenyl | Higher potency with para-substitution mdpi.com |

| Styryl Benzyl Sulfones | Methoxy groups | --- | Enhanced biological activity nih.gov |

| Benzo[b]furan Derivatives | --- | Halogen-substituted rings (without methoxy) | Detrimental to cytotoxicity nih.gov |

Significance of the 3,4,5-Trimethoxyphenyl Ring System

The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone pharmacophore for a vast number of colchicine (B1669291) binding site inhibitors (CBSIs). nih.gov Its presence is critical for high binding affinity to tubulin and, consequently, for potent antiproliferative activity. nih.govresearchgate.net The three methoxy groups on the phenyl ring are not merely decorative; they play a crucial role in orienting the molecule within the colchicine binding site on tubulin, often fitting into a specific sub-cavity. researchgate.netnih.gov

The importance of the TMP group is highlighted in studies where its modification leads to a significant loss of activity. For example, in a series of VERU-111 analogues, removing the 3-methoxy group from the TMP moiety resulted in a remarkable decrease in cytotoxicity. nih.gov Similarly, replacing a 4-ethoxyphenyl group with a 2-bromo-3,4,5-trimethoxyphenyl group in a series of thiazole-naphthalene derivatives led to a significant drop in antiproliferative activity, indicating that the specific context of the TMP moiety's presentation is key. nih.gov

Many successful tubulin inhibitors, such as Combretastatin A-4 and its analogues, feature the TMP ring, underscoring its role as a privileged scaffold in the design of antimitotic agents. nih.govnih.gov

Positional and Substituent Effects on Heterocyclic Scaffolds

The heterocyclic core linking the 3,4,5-trimethoxyphenyl ring to another aryl group is a key determinant of biological activity. The choice of the heterocycle and the substitution patterns upon it provide a framework for tuning the compound's potency and pharmacological properties. Thiazole (B1198619) and benzo[b]furan are two such scaffolds that have been extensively studied.

The thiazole ring is a prominent scaffold in the development of anticancer agents that inhibit tubulin polymerization. nih.govresearchgate.net The position and nature of substituents on the thiazole ring significantly modulate the compound's biological activity.

Studies on 2,4,5-trisubstituted thiazoles have revealed that substitutions at the C-2 and C-5 positions are critical. For instance, in a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones, the substituents attached to the hydrazone moiety at the C-2 position greatly influenced anticancer efficacy against HCT-116 and MCF-7 cell lines. nih.gov In another study, aryl substituents on a thiosemicarbazide (B42300) group attached to the thiazole core showed better antibacterial and antifungal activities compared to alkyl substituents. kau.edu.sa

The substitution at the C-5 position of the thiazole ring also has a profound impact. In one study, the introduction of various groups at this position was explored, with results indicating that even small changes could alter the biological profile. nih.gov The electronic nature and spatial effects of these substituents can be fine-tuned to optimize interactions with biological targets. acs.org

| Thiazole Derivative Series | Position | Favorable Substituent | Observed Activity |

| 4-cyanophenyl-2-hydrazinylthiazoles | C-2 | 2-hydroxy-3-methylbenzylidene | Optimal GI50 values against MCF-7 cells nih.gov |

| Thiazole-naphthalene derivatives | C-2 | Free amine group | Most active compound in the series nih.gov |

| N-substituted 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazides | C-5 side chain | Aryl groups (e.g., Phenyl) | Better antibacterial/antifungal activity kau.edu.sa |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoles | C-5 | (4-chlorophenyl)thiazol-2-yl)hydrazono | Potent growth inhibition against HCT-116 nih.gov |

Benzo[b]furan is another heterocyclic system that has yielded potent tubulin inhibitors. The substitution pattern on the benzo[b]furan core is a key factor in determining antiproliferative potency.

The C-3 position is frequently used to attach the 3,4,5-trimethoxybenzoyl moiety. Modifications at other positions are then explored to optimize activity. nih.gov A noteworthy finding is the significant impact of substituents on the benzene (B151609) part of the benzo[b]furan system. The presence and position of a methoxy group, for example, are strongly correlated with activity. The highest activity in one series of 2-alkoxycarbonyl derivatives was observed when a methoxy group was located at the C-6 position. mdpi.com

Furthermore, early SAR studies identified that the benzo[b]furan core was more potent than analogous benzo[b]thiophene (sulfur) or indole (B1671886) (NH) systems, highlighting the importance of the oxygen atom in the furan (B31954) ring for activity. nih.gov

| Benzo[b]furan Derivative Series | Position | Favorable Substituent | Observed Activity |

| 2-alkoxycarbonylbenzo[b]furans | C-6 | Methoxy group | Highest antiproliferative activity mdpi.com |

| 2-methyl-3-(3,4,5-trimethoxybenzoyl)benzofurans | C-7 | Hydroxyl (converted to phosphate) | Enhanced solubility and potency nih.gov |

| General Benzo[b]furans | Heterocycle | Oxygen (vs. S or NH) | More potent than thiophene (B33073) or indole analogues nih.gov |

Correlation Between Tubulin Polymerization Inhibition and Antiproliferative Activity

A strong correlation exists between a compound's ability to inhibit tubulin polymerization and its antiproliferative or cytotoxic activity against cancer cell lines. mdpi.com For many derivatives of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone and related structures, the primary mechanism of anticancer action is the disruption of microtubule dynamics. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death). tandfonline.comtandfonline.com

Numerous studies have demonstrated this link concurrently. Novel trimethoxyphenyl-based analogues that exhibited potent cytotoxic activity with low micromolar IC50 values also showed significant inhibition of β-tubulin polymerization. mdpi.com Similarly, a series of 1,2,4-triazole (B32235) derivatives were evaluated for both cytotoxicity and tubulin assembly inhibition, with the most potent cytotoxic compounds also being the most effective inhibitors of tubulin polymerization. nih.gov This direct relationship confirms that tubulin is a primary target for these classes of compounds. The potency of tubulin inhibition often tracks closely with cytotoxicity, making it a reliable indicator of a compound's potential as an anticancer agent. nih.govnih.gov

Spatial Requirements for Receptor Binding

The potent activity of these compounds is rooted in their specific three-dimensional arrangement and interactions within the colchicine binding site on β-tubulin. Molecular docking studies have provided detailed insights into these spatial requirements.

A common binding model for these inhibitors involves the 3,4,5-trimethoxyphenyl (TMP) ring occupying a hydrophobic pocket, with its methoxy groups forming key interactions. researchgate.netnih.gov The TMP ring often resides near the Cys241 residue. mdpi.com The central linker, whether it's a carbonyl group or part of a heterocyclic system like thiazole or pyridine (B92270), serves to correctly orient the two major aryl rings (the TMP ring and the second aryl moiety). tandfonline.comnih.gov

The second aryl ring typically occupies another region of the binding site, and its substituents can form additional hydrogen bonds or hydrophobic interactions, which can significantly enhance binding affinity and potency. For example, in 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the pyridine ring acts as a scaffold, and the docking scores suggested that these compounds could have strong antiproliferative activities by fitting well into the binding site. tandfonline.com Similarly, for pyrrolizine derivatives bearing a TMP moiety, docking studies revealed high binding affinities towards tubulin, explaining their cytotoxic effects. tandfonline.com The spatial arrangement must allow the molecule to adopt a specific conformation, often a cis-like orientation between the two aryl rings, which is a known requirement for many colchicine site inhibitors. nih.gov

Mechanistic Investigations of Biological Activity

Elucidation of Molecular Targets and Pathways

While direct studies on the molecular targets of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone are limited, research on its derivatives provides significant insights into its potential mechanisms of action. A key area of investigation has been the development of novel anticancer agents.

In a 2019 study by Goth et al., this compound was utilized as a key reactant in the synthesis of new pyrrolo[1,2-b]pyridazine (B13699388) and pyrrolo[2,1-a]phthalazine derivatives. nih.gov These synthesized compounds were evaluated for their in vitro cytotoxic activity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). nih.gov The study found that several of these derivatives exhibited potent antiproliferative activity, with GI50 values (the concentration required to inhibit the growth of 50% of tumor cells) of less than 100 nM in various cancer cell lines, including those from the colon, ovary, kidney, prostate, brain, and breast, as well as melanoma and leukemia. nih.gov

To understand the molecular basis of this anticancer activity, docking experiments were performed. The results indicated that the biologically active compounds have a good compatibility with the colchicine-binding site of tubulin. nih.gov This suggests that the derivatives of this compound may exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, migration, and intracellular transport. The trimethoxyphenyl moiety is a common feature in many tubulin-binding agents, and this study supports the hypothesis that this structural element in the parent compound contributes to the activity of its derivatives. nih.gov

Table 1: Anticancer Activity of Selected Derivatives of this compound This table is a representative example based on the findings of Goth et al. and does not list all tested compounds.

| Derivative Class | Cancer Cell Line Examples | Potency (GI50) | Putative Molecular Target |

| Pyrrolo[1,2-b]pyridazines | Colon, Ovarian, Renal | <100 nM | Tubulin (Colchicine-binding site) |

| Pyrrolo[2,1-a]phthalazines | Prostate, Brain, Breast | <100 nM | Tubulin (Colchicine-binding site) |

Role of Oxidative Mechanisms in Cellular Effects

Currently, there is a lack of published scientific literature specifically investigating the role of oxidative mechanisms in the cellular effects of this compound. Therefore, no definitive statements can be made regarding its direct involvement in generating or mitigating oxidative stress within cells.

Understanding Interactions with Protein Kinases

As of the latest available research, there are no specific studies that have directly examined the interactions of this compound with protein kinases. Consequently, its profile as a potential protein kinase inhibitor or modulator remains uncharacterized.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise chemical structure of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone is unequivocally confirmed through sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed map of the molecule's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, typical NMR data, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals that correspond to each unique proton and carbon atom in the molecule.

¹H NMR (Proton NMR):

A singlet appearing around δ 7.27 ppm is attributed to the two aromatic protons on the trimethoxyphenyl ring.

A singlet at approximately δ 4.44 ppm corresponds to the two methylene (B1212753) (-CH₂-) protons adjacent to the bromine atom.

Two distinct singlets for the methoxy (B1213986) (-OCH₃) groups are observed around δ 3.96 ppm (for the single methoxy group at the 4-position) and δ 3.95 ppm (for the two equivalent methoxy groups at the 3 and 5-positions).

¹³C NMR (Carbon-13 NMR):

The carbonyl (C=O) carbon of the ketone group typically shows a signal around δ 190.28 ppm.

The aromatic carbons attached to the methoxy groups resonate in the region of δ 153.20–143.48 ppm.

The carbon atoms of the methoxy groups appear at approximately δ 61.02 ppm and δ 56.39 ppm.

The methylene carbon (-CH₂-) bonded to the bromine atom has a characteristic signal around δ 30.38 ppm.

The following table summarizes the key NMR spectral data for the structural confirmation of the compound.

| NMR Type | Chemical Shift (δ ppm) | Assignment |

| ¹H NMR | 7.27 (s, 2H) | Aromatic protons (C2'-H, C6'-H) |

| 4.44 (s, 2H) | Methylene protons (-COCH₂Br) | |

| 3.96 (s, 3H) | Methoxy protons (para-OCH₃) | |

| 3.95 (s, 6H) | Methoxy protons (meta-OCH₃) | |

| ¹³C NMR | 190.28 | Carbonyl carbon (C=O) |

| 153.20–143.48 | Aromatic carbons (C-O) | |

| 61.02 | Methoxy carbon (para-OCH₃) | |

| 56.39 | Methoxy carbons (meta-OCH₃) | |

| 30.38 | Methylene carbon (-CH₂Br) |

Mass Spectrometry (MS) is used to determine the compound's molecular weight and can provide clues about its fragmentation pattern, further confirming its structure. While specific mass spectrometry data for the brominated compound is not widely published, the analysis of its parent compound, 1-(3,4,5-trimethoxyphenyl)ethanone, is available and shows a molecular weight of 210.22 g/mol . nist.gov The addition of a bromine atom in place of a hydrogen atom would increase the mass by approximately 78.9 g/mol .

In Vitro Biological Activity Assays

While this compound is primarily known as a synthetic precursor, the methodologies to evaluate the biological activity of its derivatives are well-established. These in vitro assays are crucial for determining the potential of the final synthesized compounds in a controlled laboratory setting.

Cell Proliferation and Cytotoxicity Assays (e.g., IC₅₀ determinations)

Cell proliferation and cytotoxicity assays are foundational in anticancer drug discovery. They measure a compound's ability to inhibit cell growth or kill cancer cells. A key metric derived from these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit a biological process, like cell proliferation, by 50%.

A common method is the MTT assay, which is a colorimetric test based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. Although numerous studies report the IC₅₀ values for derivatives synthesized from this compound, there is no publicly available data on the cytotoxic activity of the precursor itself. For instance, derivatives have shown IC₅₀ values in the micromolar range against various cancer cell lines.

Cell Cycle Analysis (e.g., Flow Cytometry)

Cancer is characterized by unregulated cell division, making the cell cycle a prime target for therapeutic intervention. Flow cytometry is a powerful technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.netthermofisher.com

In this method, cells are treated with a test compound and then stained with a fluorescent dye, such as propidium (B1200493) iodide (PI) or DAPI, which binds stoichiometrically to DNA. thermofisher.com The fluorescence intensity of individual cells is measured as they pass through the flow cytometer's laser. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, they can be distinguished. thermofisher.com An accumulation of cells in a specific phase suggests that the compound induces cell cycle arrest at that point. While derivatives of this compound are known to cause cell cycle arrest in the G2/M phase, specific data for the parent compound is not available in published literature.

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. There are several assays to detect this process.

One common method is the Annexin V assay, often analyzed via flow cytometry. In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent tag. By detecting the labeled Annexin V, researchers can identify cells undergoing apoptosis. Studies have demonstrated that derivatives of this compound are effective inducers of apoptosis, often through pathways involving caspases. However, direct experimental data on apoptosis induction by the precursor compound itself is not documented.

Biochemical Assays for Target Interaction

To understand how a compound exerts its biological effects, researchers use biochemical assays to study its interaction with specific molecular targets. For many anticancer agents derived from this compound, the primary target is tubulin.

Tubulin Polymerization Assays

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton and the mitotic spindle required for cell division. The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore that interacts with the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly. nih.gov

A tubulin polymerization assay directly measures a compound's effect on this process. The assay is typically performed by monitoring the change in light scattering or absorbance at 340 nm as purified tubulin polymerizes into microtubules at 37°C. cytoskeleton.com An effective inhibitor will prevent this increase in absorbance. The results are often expressed as an IC₅₀ value, representing the concentration of the compound needed to inhibit tubulin polymerization by 50%. Numerous derivatives synthesized using this compound have been shown to be potent inhibitors of tubulin polymerization, confirming this as their mechanism of action. nih.gov As a synthetic intermediate, this compound itself has not been reported in the literature to be evaluated in this specific assay.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency

The principle of rational drug design is central to advancing the therapeutic potential of analogues derived from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. This approach leverages an understanding of structure-activity relationships (SAR) to make targeted modifications that enhance a compound's effectiveness and its ability to selectively interact with its intended biological target.

Research has demonstrated that the 3,4,5-trimethoxyphenyl (TMP) moiety is a critical pharmacophore, notably for its role in interacting with the colchicine (B1669291) binding site on tubulin. nih.gov Future design strategies will continue to exploit this, while systematically modifying other regions of the molecule. For instance, in the synthesis of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, it was found that introducing various electron-withdrawing or electron-donating groups on the 5-aryl ring significantly influenced anticancer activity. prepchem.com One of the most potent analogues, a 5-(4'-ethoxyphenyl)thiazole derivative, exhibited sub-nanomolar antiproliferative activity against several cancer cell lines. prepchem.com

Future efforts will likely focus on:

Systematic SAR Studies: Comprehensive studies are needed to explore a wider range of substituents on the heterocyclic and aryl rings that are commonly attached to the core scaffold. This involves synthesizing libraries of compounds with fine-tuned steric and electronic properties to map the interaction landscape of the target protein.

Conformational Locking: Introducing structural constraints to lock the molecule into a bioactive conformation can increase binding affinity and potency. This can be achieved by creating more rigid cyclic structures or introducing specific functional groups that limit rotational freedom.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) can modulate a compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, without sacrificing potency.

A recent study on imidazo[1,2-a]quinoxaline (B3349733) analogues highlighted the importance of specific groups for controlling anticancer activities, leading to the identification of two lead compounds with improved EGFR inhibition. mdpi.com This underscores the success of rational design in optimizing lead compounds.

Exploration of Novel Biological Targets for Therapeutic Intervention

While microtubule disruption is a well-documented mechanism of action for many trimethoxyphenyl-containing compounds, the versatility of the this compound scaffold allows for its derivatives to interact with a variety of other biological targets. A significant future direction is the deliberate exploration and targeting of these alternative pathways.

Key areas for exploration include:

Kinase Inhibition: As demonstrated with EGFR inhibitors, the scaffold can be adapted to target the ATP-binding sites of various protein kinases implicated in cancer and inflammatory diseases. mdpi.com

DNA Intercalation and Topoisomerase Inhibition: A recent study detailed the rational design of a tetrahydropyrimidine (B8763341) analogue containing a 3,4,5-trimethoxy phenyl group that acts as a DNA intercalator and Topoisomerase-II inhibitor. nih.gov This opens a new therapeutic avenue for derivatives of this class, moving beyond microtubule-targeting agents.

Epigenetic Targets: The development of chemical probes for epigenetic reader proteins, such as bromodomains, represents a frontier in drug discovery. nih.gov The core structure could serve as a fragment for designing inhibitors of targets like the BET (Bromo and Extra C-Terminal) family of bromodomains, which are involved in regulating gene transcription.

NF-κB Pathway Inhibition: Chalcones, which can be synthesized from related precursors, are known to suppress nuclear factor kappaB (NF-κB) activation, a key pathway in inflammation and cancer. asinex.com This suggests that derivatives could be designed to specifically modulate this pathway.

The identification of these novel targets will rely on a combination of computational modeling, in silico screening, and robust biological assays to validate the mechanism of action.

Investigation of In Vivo Efficacy and Toxicological Profiles of Advanced Derivatives

Translating promising in vitro results into in vivo efficacy is a critical step in the drug development pipeline. Future research must prioritize the evaluation of advanced derivatives in relevant animal models to assess their therapeutic potential and safety. While specific dosage information is outside this scope, the general investigation of efficacy and toxicology is paramount.

A rationally designed tetrahydropyrimidine analogue, T30, which contains the 3,4,5-trimethoxy phenyl moiety, has already shown potent antiproliferative activity against a full panel of 59 human cancer cell lines in the NCI-60 screen. nih.gov For instance, against several renal cancer cell lines, it exhibited growth inhibition percentages (GI%) between 80% and 183%. nih.gov

Table 1: In Vitro Anticancer Activity of Analogue T30 Against Selected NCI-60 Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| CAKI-1 | Renal Cancer | 1.78 |

| UO-31 | Renal Cancer | 1.83 |

| SNB-75 | CNS Cancer | 1.43 |

| HOP-92 | Non-Small Cell Lung Cancer | 1.56 |

| OVCAR-3 | Ovarian Cancer | 1.98 |

| SR | Leukemia | 1.63 |

Data sourced from targeted synthesis studies of DNA intercalators. nih.gov

Future studies should build on these findings by:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Studies on related chemical probes have shown that even potent molecules require optimization to achieve suitable oral bioavailability and pharmacokinetic profiles for in vivo use. nih.gov

In Vivo Efficacy Studies: Using xenograft or patient-derived xenograft (PDX) models of cancer to determine if the in vitro potency of these compounds translates to tumor growth inhibition in a living organism.

Toxicological Evaluation: Conducting comprehensive toxicology studies to identify any potential off-target effects or systemic toxicities. This includes assessing effects on healthy tissues and organs to establish a preliminary safety profile and determine the therapeutic window.

Applications in Chemical Biology and Proteomics

The reactive α-bromo-ketone functionality makes this compound an ideal starting material for developing chemical biology tools. These tools are designed to study biological systems, identify protein targets, and elucidate mechanisms of action.

Development of Chemical Probes: A key application is the synthesis of chemical probes. These are small molecules that can be used to selectively interact with a specific protein target. By attaching a reporter tag (like a fluorescent dye or biotin) to a derivative, researchers can visualize the protein's location in cells, pull down its binding partners, and validate target engagement. The process involves optimizing a fragment-derived hit into a potent and selective probe. nih.gov

Target Identification via Proteomics: Chemical proteomics is a powerful technique for identifying the cellular targets of a bioactive compound. nih.gov Derivatives of this compound can be immobilized on a solid support (like sepharose beads) to create an affinity matrix. When a cell lysate is passed over this matrix, proteins that bind to the compound are captured and can then be identified using mass spectrometry. nih.gov This approach is unbiased and can uncover novel targets and off-targets, providing crucial insights into a compound's polypharmacology and potential side effects. mdpi.commdpi.com

This strategy allows researchers to move beyond a hypothesized mechanism and build a comprehensive map of the protein interactions associated with a given compound's activity. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are essential.

Combinatorial Chemistry: This approach allows for the rapid synthesis of large numbers of different but structurally related molecules, known as a compound library. The Hantzsch thiazole (B1198619) synthesis, for example, which uses the title compound as a key reactant, is well-suited for a combinatorial approach to generate a diverse library of thiazole derivatives. prepchem.com By varying the thiourea (B124793) or thioamide component, thousands of unique analogues can be created. Modern approaches integrate diversity-oriented synthesis, machine learning, and automated on-demand synthesis to build these libraries. asinex.com

High-Throughput Screening (HTS): Once a compound library is generated, HTS platforms can be used to rapidly test thousands of compounds for activity against a specific biological target or for a desired phenotypic effect (e.g., cancer cell death). thermofisher.com An HTS campaign involves a series of steps, from a primary screen to identify initial "hits" to secondary and counter-screens to confirm activity and rule out false positives. researchgate.net

Table 2: Conceptual HTS Cascade for Screening a Derivative Library

| Screening Phase | Purpose | Assay Example | Outcome |

|---|---|---|---|

| Primary Screen | Identify all active compounds in the library. | Cell viability assay (e.g., SRB, CellTiter-Glo) at a single high concentration. | A list of initial "hits" with significant activity. researchgate.net |

| Confirmatory Screen | Re-test hits to eliminate random errors. | Repeat the primary assay with fresh compound samples. | A smaller, confirmed hit list. |

| Dose-Response Analysis | Determine the potency of confirmed hits. | Test hits across a range of concentrations to calculate IC₅₀/EC₅₀ values. | Potency data for each confirmed hit. researchgate.net |

| Selectivity/Counter Screen | Assess specificity and rule out non-specific mechanisms. | Test against a related target or in a non-cancer cell line. | Hits with desired selectivity profile. researchgate.net |

This table illustrates a typical workflow for identifying lead compounds from a large library. researchgate.net

The integration of these technologies will accelerate the discovery of new lead compounds derived from this compound, enabling a more efficient path from initial synthesis to the identification of candidates for further preclinical development.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone?

The compound is synthesized via bromination of 3,4,5-trimethoxyacetophenone. A typical procedure involves reacting the acetophenone derivative with bromine in the presence of a catalyst (e.g., Fe or AlBr₃) under controlled conditions. For example, refluxing 3,4,5-trimethoxyacetophenone with bromine in acetic acid yields the α-brominated product with high selectivity. This method avoids over-bromination and ensures a yield of ~85% under optimized conditions .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

- Melting Point : 128°C (solid phase transition) .

- Molar Mass : 289.13 g/mol (calculated for C₁₁H₁₃BrO₄) .

- Stability : Limited data available, but storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended to prevent decomposition. Avoid exposure to moisture or strong oxidizers .

Q. What personal protective equipment (PPE) is required when working with this compound?

Essential PPE includes:

- NIOSH/MSHA-approved respirators for vapor protection.

- Chemical-resistant gloves (e.g., nitrile) and safety goggles.

- Lab coats or aprons made of non-flammable materials to prevent skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during nucleophilic substitution reactions?

Side products (e.g., elimination or oxidation derivatives) can be minimized by:

- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Maintaining temperatures below 60°C to suppress competing elimination pathways.

- Employing stoichiometric bases like NaH or K₂CO₃ to deprotonate intermediates efficiently. For example, coupling with thiourea in refluxing acetone (18 hours) yields thiazole derivatives with 72% purity .

Q. What analytical techniques are recommended for characterizing intermediates derived from this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for methoxy groups) .

- HPLC-MS : To monitor reaction progress and identify low-abundance by-products.

- X-ray Crystallography : Resolves stereochemical ambiguities in cyclized products (e.g., benzo[b]thiophene derivatives) .

Q. How do the methoxy groups influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The electron-donating methoxy groups enhance the electrophilicity of the ketone, facilitating oxidative addition with Pd(0) catalysts. This property is exploited in Suzuki-Miyaura couplings to synthesize biaryl derivatives. For instance, coupling with boronic acids in THF/H₂O (Pd(PPh₃)₄, 80°C) yields substituted ethanones with >75% efficiency .

Q. What mechanistic insights explain the compound’s role in tubulin polymerization inhibition?

Derivatives like 2-aroylbenzo[b]thiophenes bind to the colchicine site of tubulin, disrupting microtubule assembly. The bromine atom enhances hydrophobic interactions with β-tubulin residues (e.g., Val238, Leu248), while the trimethoxyphenyl group stabilizes the binding pocket via π-π stacking. In vitro assays (MTT) show IC₅₀ values of 0.2–1.8 µM against MCF-7 and HeLa cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.